2-Aziridinecarbonitrile, 1-(1-phenylethenyl)-
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Overview
Description
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylethylamine with acrylonitrile under specific conditions to form the desired aziridine compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the aziridine ring .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods are designed to be scalable and efficient, allowing for the large-scale production of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- .
Chemical Reactions Analysis
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of ring-opened products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved in its action include interactions with thiol groups in proteins and other biomolecules, which can lead to the inhibition of specific enzymes or the modification of protein structures .
Comparison with Similar Compounds
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- can be compared with other aziridine derivatives such as:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of biologically active compounds.
Aziridine-2-carboxamide: Used as an immunomodulatory anticancer drug.
Aziridine-2-carbonitrile: Similar in structure but with different substituents, leading to variations in reactivity and applications
Properties
CAS No. |
61320-02-3 |
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Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(1-phenylethenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-9(13-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,11H,1,8H2 |
InChI Key |
LKWSXNIPDQTAMF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N2CC2C#N |
Origin of Product |
United States |
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